![molecular formula C20H17N3OS B2978413 7-(2-methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 497072-05-6](/img/structure/B2978413.png)
7-(2-methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Mécanisme D'action
Target of action
Pyrrolo[2,3-d]pyrimidines have been found to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to target different cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and others .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds inhibit the activity of their targets, leading to a decrease in the proliferation of cancer cells .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets tyrosine kinase, it could affect the signaling pathways related to cell growth and proliferation .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Generally, inhibition of the targets could lead to a decrease in the proliferation of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
7-(2-Methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents on the aromatic rings. Examples include:
- 7-(2-Hydroxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-(2-Chlorophenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
The uniqueness of 7-(2-methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The methoxy and methylsulfanyl groups, in particular, can affect the compound’s solubility, stability, and interaction with molecular targets.
Propriétés
IUPAC Name |
7-(2-methoxyphenyl)-4-methylsulfanyl-5-phenylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-24-17-11-7-6-10-16(17)23-12-15(14-8-4-3-5-9-14)18-19(23)21-13-22-20(18)25-2/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPBDIVHMUAVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C3=C2N=CN=C3SC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

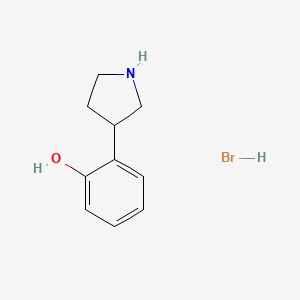
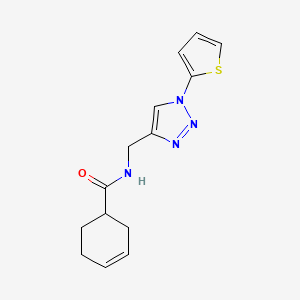
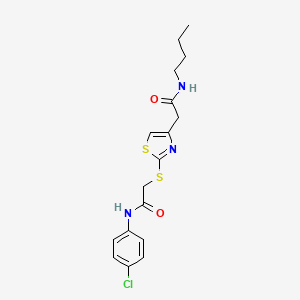
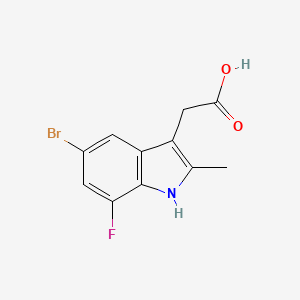
![[1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2978336.png)
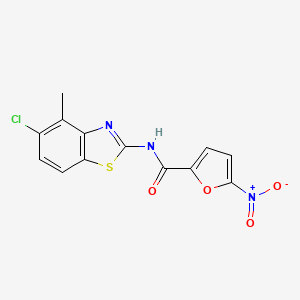
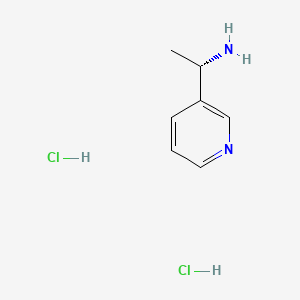
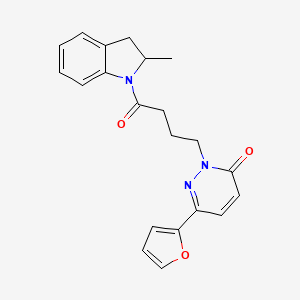
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)
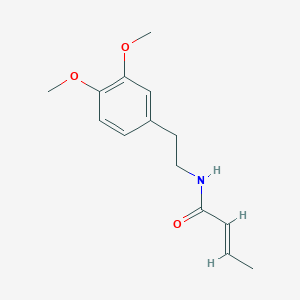
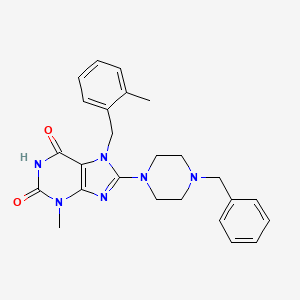
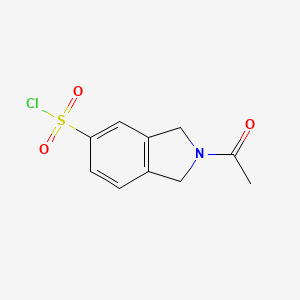
![7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2978351.png)
